(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide
Description
Properties
IUPAC Name |
[amino(1H-indol-3-ylsulfanyl)methylidene]azanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.HI/c10-9(11)13-8-5-12-7-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKOQCZXEQTTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SC(=[NH2+])N.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26377-76-4 | |
| Record name | Carbamimidothioic acid, 1H-indol-3-yl ester, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26377-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Core Reaction Sequence
The synthesis begins with the functionalization of indole-3-thiol, a commercially available starting material. The thiol group undergoes nucleophilic substitution with methanimidamide, followed by salt formation with hydroiodic acid (HI). A generalized reaction pathway is outlined below:
-
Indole-3-thiol activation :
The indole-3-thiol is treated with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran) to generate the thiolate ion, enhancing its nucleophilicity. -
Methanimidamide coupling :
Methanimidamide, prepared via the reaction of cyanamide with ammonia, is introduced to the activated thiolate. This step likely proceeds through an SN2 mechanism, displacing a leaving group (e.g., chloride) from the methanimidamide precursor. -
Hydroiodide salt formation :
The free base is treated with concentrated hydroiodic acid in a polar solvent (e.g., ethanol), yielding the hydroiodide salt. Crystallization from a mixed solvent system (e.g., ethanol-diethyl ether) enhances purity.
Table 1: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Thiol activation | NaH, THF, N₂ atmosphere | THF | 0–5 | 85–90 |
| Methanimidamide coupling | Methanimidamide hydrochloride, K₂CO₃ | DMF | 25–30 | 70–75 |
| Salt formation | HI (57% aq.), ethanol | Ethanol | 25 | 90–95 |
Industrial-Scale Production Considerations
Optimization of Reaction Parameters
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key adjustments include:
-
Catalyst selection : Transitioning from homogeneous catalysts (e.g., K₂CO₃) to heterogeneous alternatives (e.g., Amberlyst A21) simplifies product isolation.
-
Solvent recycling : Implementing distillation systems for solvents like DMF reduces waste.
-
Continuous flow systems : Microreactors improve heat transfer and reaction uniformity, particularly during exothermic steps like thiol activation.
Table 2: Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time | 8–12 hours | 1–2 hours |
| Temperature control | ±5°C | ±0.5°C |
| Purity | 92–94% | 96–98% |
Purification and Characterization
Recrystallization Techniques
The hydroiodide salt’s solubility profile allows for selective recrystallization:
-
Solvent pair : Ethanol (high solubility) and diethyl ether (antisolvent) yield needle-like crystals.
-
Gradient cooling : Slow cooling from 60°C to 4°C minimizes inclusion of impurities.
Analytical Validation
-
HPLC : A C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (70:30) confirms ≥98% purity.
-
Mass spectrometry : ESI-MS ([M+H]⁺ m/z calc. 262.1, found 262.0) verifies molecular identity.
Challenges and Mitigation Strategies
Byproduct Formation
-
Di-substituted indoles : Over-alkylation during coupling generates bis(methanimidamide) derivatives. Mitigated by stoichiometric control and incremental reagent addition.
-
Oxidation products : The sulfanyl group oxidizes to sulfoxides in aerobic conditions. Inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT) suppress this.
Emerging Methodologies
Photoredox Catalysis
Recent advances propose using iridium-based catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) to mediate C–S bond formation under visible light, reducing reliance on strong bases. Preliminary studies show 80% yield at ambient temperature.
Biocatalytic Approaches
Engineered sulfotransferases demonstrate potential for regioselective sulfanylation, though scalability remains a hurdle.
Scientific Research Applications
(1H-Indol-3-ylsulfanyl)methanimidamide hydroiodide has been investigated for its potential in drug development, particularly in the treatment of cancer. It has shown promising results in preclinical studies for breast, lung, and colon cancer. Additionally, it is used in biological research to study the effects of indole derivatives on cellular processes and signaling pathways.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in cellular signaling pathways. The indole ring is known to interact with various biological targets, modulating their activity and leading to therapeutic effects. The sulfanyl group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins, thereby altering their function .
Comparison with Similar Compounds
Indole Derivatives with Varied Substituents
Several indole-based compounds share structural similarities but differ in substituents and functional groups:
Key Differences :
Methanimidamide Hydroiodide Derivatives
Simpler methanimidamide hydroiodides, such as formamidinium iodide (CAS: 879643-71-7), share the hydroiodide salt but lack the indole-sulfanyl moiety:
Comparison Insights :
2-Aminoimidazoline Derivatives
Compounds like 2-aminoimidazolines (e.g., from ) share synthetic pathways involving hydroiodide salts and imidazole precursors:
Structural Implications :
- The indole system may confer π-π stacking interactions absent in imidazolines, altering pharmacokinetic properties .
- Failed reactions with nitrobenzyl amines in 2-aminoimidazolines suggest steric/electronic limitations that could also affect the target compound’s derivatization .
Research Findings and Data Gaps
- Synthetic Challenges : highlights failed reactions with bulky amines, suggesting that the target compound’s synthesis may require optimized conditions to avoid similar issues .
- Biological Potential: While 2-aminoimidazolines activate carbonic anhydrase, the indole derivative’s activity remains unstudied. Indole’s prevalence in drug discovery (e.g., serotonin analogs) warrants further investigation .
- Safety Profile : Formamidinium iodide’s hazards (H315, H319) imply that the indole derivative may require similar handling precautions, though specific data are lacking.
Biological Activity
(1H-Indol-3-ylsulfanyl)methanimidamide hydroiodide (CAS No. 26377-76-4) is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound features an indole ring, a sulfanyl group, and a methanimidamide moiety, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. The indole ring is known for its ability to modulate the activity of various biological targets, which may lead to therapeutic effects such as:
- Modulation of cell signaling : The compound may influence pathways related to cell proliferation and apoptosis.
- Covalent bonding : The sulfanyl group can form covalent bonds with target proteins, potentially altering their function and activity.
Cancer Treatment
Research indicates that this compound shows promising results in preclinical studies for various cancer types, including:
| Cancer Type | Study Findings |
|---|---|
| Breast Cancer | Inhibitory effects on tumor growth observed |
| Lung Cancer | Induction of apoptosis in cancer cells |
| Colon Cancer | Modulation of signaling pathways related to growth |
The compound's ability to target specific molecular pathways makes it a candidate for further investigation as an anticancer agent.
Research Findings
Several studies have examined the biological activity of this compound:
- Preclinical Studies : Investigations have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in vitro. For instance, studies on breast and lung cancer cell lines revealed significant reductions in cell viability upon treatment with the compound.
- Mechanistic Studies : Research has focused on elucidating the mechanisms through which the compound exerts its effects. It was found that this compound affects key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
Case Studies
A notable case study involved the application of this compound in combination therapies for treating KRAS-mutant cancers. The compound was used alongside other therapeutic agents, demonstrating enhanced efficacy compared to monotherapy approaches .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
| Compound | Key Features | Therapeutic Potential |
|---|---|---|
| Indole-3-carbinol | Anticancer properties | Breast cancer treatment |
| 3-(Methylthio)indole | Similar structure | Antioxidant effects |
| Indole-3-acetic acid | Plant hormone | Growth regulation in plants |
The presence of the methanimidamide group in this compound differentiates it from these compounds, contributing to its distinct interactions with biological targets.
Chemical Reactions Analysis
Oxidation
(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction
Reduction reactions may convert the methanimidamide group to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution
The indole ring can participate in electrophilic substitution reactions, introducing various substituents at different positions on the ring. Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions. The most reactive position on indole for electrophilic aromatic substitution is C3 .
Deprotonation
The amidine group can undergo deprotonation, leading to the formation of reactive intermediates.
Other reactions
- N–H acidity: The N–H center has a pK~a~ of 21 in DMSO, so that very strong bases such as sodium hydride or n-butyl lithium and water-free conditions are required for complete deprotonation .
- Carbon acidity: After the N–H proton, the hydrogen at C2 is the next most acidic proton on indole .
- Cycloadditions: Only the C2–C3 pi bond of indole is capable of cycloaddition reactions .
- Hydrogenation: Indoles are susceptible to hydrogenation of the imine subunit to give indolines .
The following table summarizes the types of reactions (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide can undergo:
| Reaction | Reagents and Conditions | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfoxides or sulfones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amines |
| Substitution | Halogens, nitro compounds (acidic or basic conditions) | Various substituted indole derivatives |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between indole derivatives and methanimidamide precursors. For example, thiol-containing indole intermediates (e.g., 1H-indol-3-ylsulfanyl derivatives) can react with iodinated methanimidamide salts under inert atmospheres. Reaction progress should be monitored via thin-layer chromatography (TLC) using silica plates and UV visualization . Theoretical yield calculations should account for stoichiometry, as demonstrated in analogous reactions (e.g., 1.3 mL of cinnamaldehyde yielding 1.8 g product via equimolar ratios) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is sensitive to light, moisture, and oxygen. Store at 2–8°C under argon to prevent decomposition . Use desiccants and amber glassware to minimize exposure. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to its irritant properties (H315, H319) .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm the indole and methanimidamide moieties via - and -NMR, focusing on aromatic protons (δ 7.0–8.0 ppm) and thiomethyl/imine groups.
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., molecular weight ~171.97 g/mol for simpler analogs) .
- HPLC : Assess purity (>99%) using C18 columns and acetonitrile/water gradients, as described for structurally related compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., "soluble in DMSO/water" vs. incomplete data) may arise from differences in purity, hydration states, or measurement protocols. Perform controlled solubility tests under inert conditions, using Karl Fischer titration to quantify water content . Cross-reference with structurally similar compounds, such as formamidinium iodide (soluble in ethanol/DMF) , to infer trends.
Q. What mechanistic insights explain the reactivity of the iodine moiety in this compound?
- Methodological Answer : The hydroiodide group participates in halogen-bonding interactions and redox reactions. For example, iodine can act as a leaving group in nucleophilic substitutions or undergo oxidation to iodinated byproducts. Studies on nicotinamide hydroiodide suggest that iodine’s polarizability enhances its role in electron-transfer reactions . Kinetic studies using UV-Vis spectroscopy can track iodine release rates under varying pH/temperature conditions.
Q. How does the indole group influence the compound’s biological activity in cellular assays?
- Methodological Answer : The indole moiety may interact with tryptophan-binding proteins or serotonin receptors, as seen in bisindolylmaleimide derivatives . Design structure-activity relationship (SAR) studies by synthesizing analogs with modified indole substituents (e.g., methoxy or halogen groups). Use cell viability assays (e.g., MTT) and Western blotting to assess effects on signaling pathways, such as insulin metabolism or apoptosis .
Q. What strategies optimize the compound’s stability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH). Lyophilization or formulation with cryoprotectants (e.g., trehalose) can mitigate hydrolysis. Monitor degradation via LC-MS, noting peaks corresponding to iodide ions or indole oxidation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
